molecular formula C11H20N2O3 B8218176 Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B8218176
M. Wt: 228.29 g/mol
InChI Key: WNVJAHZTVFGIDW-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold provides a three-dimensional framework that can be functionalized for various applications, making it a valuable building block in drug discovery and development .

Preparation Methods

The synthesis of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by binding to key proteins .

Comparison with Similar Compounds

Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8(12)4-11(13)6-15-7-11/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVJAHZTVFGIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 7-{[(benzyloxy)carbonyl]amino}-2-oxa-5-azaspiro[3.4]octane-5-carboxylate (566 mg, 1.56 mmol) in 20 mL of MeOH was stirred with 10% Pd/C (100 mg) under hydrogen atmosphere at room temperature for 50 minutes. The resulting mixture was filtered and the filtration was concentrated in vacuo to afford tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate (343 mg, yield: 96.3%) as light viscous oil.
Name
tert-butyl 7-{[(benzyloxy)carbonyl]amino}-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Quantity
566 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

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